4-chloro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzamide
Description
Properties
IUPAC Name |
4-chloro-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3/c13-10-3-1-9(2-4-10)11(15)14-7-12(16)5-6-17-8-12/h1-4,16H,5-8H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWTXYYDOQLRPKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CNC(=O)C2=CC=C(C=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzamide typically involves the following steps:
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.
Attachment of the Benzamide Core: The benzamide core is introduced through an amide coupling reaction between 4-chlorobenzoic acid and the tetrahydrofuran derivative. This reaction is often facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Hydroxylation: The hydroxyl group is introduced through selective oxidation of the tetrahydrofuran ring using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Industrial Production Methods
Industrial production of 4-chloro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Formation of a carbonyl derivative
Reduction: Formation of an amine derivative
Substitution: Formation of substituted benzamide derivatives
Scientific Research Applications
4-chloro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzamide involves its interaction with specific molecular targets. The chloro group and the hydroxyl group play crucial roles in binding to target proteins or enzymes, leading to modulation of their activity. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural analogs and their properties are summarized below:
Key Observations :
- Crystallinity: Piperidine-substituted analogs (e.g., ) exhibit monoclinic packing with hydrogen-bonded sheets, suggesting similar packing behavior for the hydroxytetrahydrofuran derivative.
Spectroscopic and Analytical Data
- FT-IR Peaks : Benzamide derivatives exhibit characteristic C=O (~1650 cm⁻¹) and N-H (~3300 cm⁻¹) stretches. Substituents like hydroxytetrahydrofuran may introduce additional O-H (~3500 cm⁻¹) and C-O (~1100 cm⁻¹) signals .
- NMR Data : ¹H-NMR of fluorobenzyl analogs shows aromatic protons at δ 7.2–8.0 ppm, while the hydroxytetrahydrofuran group would display signals at δ 3.5–4.5 ppm (tetrahydrofuran protons) .
Biological Activity
4-chloro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 4-chloro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzamide is . The structure features a benzamide core substituted with a chloro group and a hydroxytetrahydrofuran moiety, which influences its biological properties.
| Property | Value |
|---|---|
| Molecular Weight | 253.70 g/mol |
| Density | Not available |
| Boiling Point | Not available |
| Melting Point | Not available |
The biological activity of 4-chloro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzamide is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The compound's chloro group enhances its binding affinity to target proteins, potentially modulating their activity and influencing various biochemical pathways.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of 4-chloro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzamide against various bacterial strains. In vitro assays demonstrated that the compound exhibits significant inhibitory effects on the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.
Case Study: Inhibition of Biofilm Formation
A study assessed the ability of the compound to inhibit biofilm formation in Pseudomonas aeruginosa. The results indicated that at concentrations of 400 µM, the compound reduced biofilm density by approximately 50% compared to control groups, highlighting its potential in preventing bacterial infections associated with biofilms .
Anti-inflammatory Properties
In addition to its antimicrobial effects, 4-chloro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzamide has been investigated for its anti-inflammatory properties. Research showed that the compound could inhibit pro-inflammatory cytokine production in human immune cells, suggesting a role in modulating inflammatory responses.
Table: Summary of Biological Activities
| Activity Type | Effect | Concentration Tested |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | 400 µM |
| Biofilm Inhibition | Reduced biofilm density | 400 µM |
| Anti-inflammatory | Decreased cytokine production | Varies |
Pharmacokinetics
Understanding the pharmacokinetics of 4-chloro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzamide is crucial for evaluating its therapeutic potential. Preliminary studies suggest that the compound has favorable absorption characteristics, with moderate permeability across cellular membranes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
